molecular formula C19H18N4OS B286811 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Katalognummer B286811
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: AIZKXRVUTYTARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. In agrochemicals, it has shown potential as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.

Wirkmechanismus

The mechanism of action of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are essential for the survival and growth of cancer cells, microorganisms, and pests.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been found to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits cell growth and division, disrupts the cell membrane, and alters the metabolic pathways. In pests, it disrupts the nervous system and causes paralysis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the mechanisms of action of various enzymes and proteins. However, one of the limitations is its potential toxicity towards non-target organisms and cells, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research related to 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One of the directions is to explore its potential as a drug candidate for the treatment of cancer, infectious diseases, and pests. Another direction is to study its mode of action and optimize its potency and selectivity towards specific targets. Additionally, it can be used as a building block for the synthesis of novel materials with unique properties.

Synthesemethoden

The synthesis of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 2,5-dimethylbenzyl chloride in the presence of a base. The reaction is carried out in a suitable solvent at a specific temperature and time to obtain the desired product.

Eigenschaften

Molekularformel

C19H18N4OS

Molekulargewicht

350.4 g/mol

IUPAC-Name

6-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS/c1-12-5-4-6-15(9-12)18-20-21-19-23(18)22-17(25-19)11-24-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3

InChI-Schlüssel

AIZKXRVUTYTARG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=C(C=CC(=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.